molecular formula C25H21NO6 B2936790 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 921515-80-2

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2936790
CAS No.: 921515-80-2
M. Wt: 431.444
InChI Key: JZBDJHKZLIVXQZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one (chromone) core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a 3,4-dimethoxybenzamide moiety. Chromone derivatives are well-studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s structure combines electron-donating methoxy groups on both the benzamide and chromone rings, which may enhance its stability and binding affinity to biological targets.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-18-8-4-15(5-9-18)23-14-20(27)19-13-17(7-11-21(19)32-23)26-25(28)16-6-10-22(30-2)24(12-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBDJHKZLIVXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of benzamides and is characterized by the presence of a chromenyl group. This compound has garnered interest due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article explores its biological activity based on various studies and findings.

Property Details
Molecular FormulaC18H15NO5
Molecular Weight325.3 g/mol
IUPAC Name3,4-dimethoxy-N-(2-oxochromen-3-yl)benzamide
InChIInChI=1S/C18H15NO5/c1-22-15-8...
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC3=...

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-amino-2-oxo-2H-chromene in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The product is purified through recrystallization or chromatography techniques .

Antioxidant Activity

The compound exhibits significant antioxidant properties attributed to its ability to scavenge free radicals and chelate metal ions. Various studies have shown that compounds with similar structural features demonstrate effective DPPH radical scavenging activity, indicating a potential protective role against oxidative stress .

Antibacterial Activity

Research indicates that this compound may possess antibacterial properties. Its mechanism likely involves interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. Similar chromenyl derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit comparable activity .

Anticancer Potential

Preliminary studies suggest that compounds related to this compound may have anticancer effects. For example, thiazole-bearing derivatives have demonstrated significant cytotoxicity against cancer cell lines such as Jurkat and A-431. The structure–activity relationship (SAR) analysis indicates that specific substitutions can enhance activity against cancer cells .

Case Studies

  • Cholinesterase Inhibition : A study evaluated related compounds for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data for the target compound is lacking, similar structures showed moderate inhibition levels (IC50 values ranging from 10.4 μM to 24.3 μM) .
  • Antioxidant Studies : Compounds with similar methoxy substitutions have been assessed for their antioxidant capabilities using DPPH assays. Results indicated notable scavenging activity correlating with the presence of electron-donating groups like methoxy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its substitution pattern. Key comparisons with similar derivatives include:

Table 1: Structural Comparison of Chromone-Benzamide Derivatives
Compound Name (Source) Benzamide Substituents Chromone Substituents Key Features
Target Compound (Hypothesized) 3,4-Dimethoxy 2-(4-Methoxyphenyl) Three methoxy groups; potential for enhanced polarity and H-bonding .
F264-0317 () 3,4,5-Trimethoxy 2-(4-Methylphenyl) Trimethoxy benzamide increases steric bulk; methylphenyl enhances lipophilicity .
6r () 2-(Methylthio) None Methylthio group introduces sulfur-based reactivity and moderate polarity .
6s () 3,4-Dimethoxy None Lacks chromone-ring substitution, reducing steric complexity .
Rip-D () 2-Hydroxy 2-(3,4-Methoxyphenyl)ethyl Ethyl linker and hydroxy group alter solubility and bioavailability .

Substituent Impact Analysis :

  • Methoxy Groups: The target compound’s 3,4-dimethoxybenzamide and 4-methoxyphenyl chromone substituents likely improve solubility and electron density compared to non-polar analogues (e.g., F264-0317’s methyl group) .
  • Chromone Substitution : The 2-(4-methoxyphenyl) group on the chromone ring distinguishes it from 6s (), which lacks chromone substitution. This modification may influence π-π stacking interactions in biological systems .
Table 2: Comparative Physical Data
Compound Name (Source) Melting Point (°C) Yield (%) Notable Synthetic Conditions
Target Compound Not reported Not reported Likely analogous to 6s synthesis ().
6r () 218 63 Nucleophilic substitution in DMSO .
4e () 262–265 82 Condensation with 4-methoxyphenylamine .
Rip-D () 96 34 Room-temperature stirring for 6 hours .

Key Observations :

  • The target compound’s absence of reported melting points or yields suggests further characterization is needed.
  • Higher yields (82–85%) are typical for imidazole-based benzamides (), while chromone derivatives like 6r show lower yields (63%), possibly due to steric challenges .

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